molecular formula C16H20N2O B2400360 N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034233-11-7

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2400360
CAS No.: 2034233-11-7
M. Wt: 256.349
InChI Key: ACUJIWWDBKPADP-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that combines a cyclopropylpyridine moiety with a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropylpyridine Moiety: This can be achieved through a series of reactions starting from pyridine derivatives. The cyclopropyl group is introduced via cyclopropanation reactions.

    Coupling with Cyclohexene Carboxamide: The cyclopropylpyridine intermediate is then coupled with cyclohex-3-enecarboxylic acid or its derivatives using amide bond formation techniques. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-5-methylthiophene-2-carboxamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide stands out due to its unique combination of a cyclopropylpyridine moiety with a cyclohexene carboxamide group. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-10-12-8-15(11-17-9-12)13-6-7-13/h1-2,8-9,11,13-14H,3-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUJIWWDBKPADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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